Tert-butyl 8-(aminomethyl)-1,2,3,4-tetrahydroisoquinoline-2-carboxylate
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Overview
Description
Tert-butyl 8-(aminomethyl)-1,2,3,4-tetrahydroisoquinoline-2-carboxylate is a chemical compound that belongs to the class of tetrahydroisoquinolines. This compound is characterized by the presence of a tert-butyl ester group, an aminomethyl group, and a tetrahydroisoquinoline core. It is used in various scientific research applications due to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 8-(aminomethyl)-1,2,3,4-tetrahydroisoquinoline-2-carboxylate typically involves the protection of amino groups using tert-butyl carbamates. One common method involves the reaction of Nα-protected amino acids with tert-butanol in the presence of anhydrous magnesium sulfate and boron trifluoride diethyl etherate . This method yields tert-butyl esters in good quantities and is widely used in peptide synthesis.
Industrial Production Methods
Industrial production of tert-butyl esters often employs mineral acid-catalyzed addition of isobutene to amino acids . This method is popular due to the availability of starting materials and the high yields achieved. it requires careful handling of flammable isobutene, which has led to the development of safer procedures involving heterogeneous catalysts .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 8-(aminomethyl)-1,2,3,4-tetrahydroisoquinoline-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or osmium tetroxide (OsO4).
Substitution: Nucleophilic substitution reactions can occur with reagents such as sodium methoxide (NaOCH3) or lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Oxidation: KMnO4, OsO4, CrO3/Py
Reduction: H2/Ni, H2/Rh, Zn/HCl, Na/NH3, LiAlH4, NaBH4
Substitution: NaOCH3, LiAlH4, RLi, RMgX, RCuLi
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .
Scientific Research Applications
Tert-butyl 8-(aminomethyl)-1,2,3,4-tetrahydroisoquinoline-2-carboxylate is used in various scientific research applications, including:
Chemistry: It serves as a building block in the synthesis of complex organic molecules and peptides.
Biology: The compound is used in the study of enzyme mechanisms and protein modifications.
Medicine: It is investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: The compound is used in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of tert-butyl 8-(aminomethyl)-1,2,3,4-tetrahydroisoquinoline-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymes, leading to the formation of various products through enzymatic reactions. It may also interact with receptors or other proteins, modulating their activity and leading to biological effects .
Comparison with Similar Compounds
Similar Compounds
tert-Butyl carbamate: Used in the synthesis of N-Boc-protected anilines and tetrasubstituted pyrroles.
tert-Butyl 4-[(E)-but-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate: A potential precursor to biologically active natural products.
Uniqueness
Tert-butyl 8-(aminomethyl)-1,2,3,4-tetrahydroisoquinoline-2-carboxylate is unique due to its specific structure, which combines a tert-butyl ester group with a tetrahydroisoquinoline core. This combination imparts distinct chemical properties and reactivity, making it valuable in various research applications .
Properties
Molecular Formula |
C15H22N2O2 |
---|---|
Molecular Weight |
262.35 g/mol |
IUPAC Name |
tert-butyl 8-(aminomethyl)-3,4-dihydro-1H-isoquinoline-2-carboxylate |
InChI |
InChI=1S/C15H22N2O2/c1-15(2,3)19-14(18)17-8-7-11-5-4-6-12(9-16)13(11)10-17/h4-6H,7-10,16H2,1-3H3 |
InChI Key |
JSULXIJZZOBMAW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2=C(C1)C(=CC=C2)CN |
Origin of Product |
United States |
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